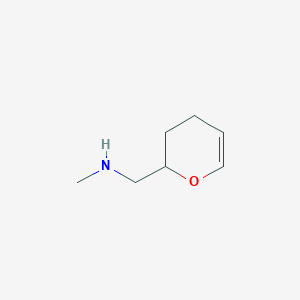![molecular formula C12H13NO3S B8734472 (S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid](/img/structure/B8734472.png)
(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid is a complex organic compound with a unique structure that includes a benzoisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid typically involves multiple steps. One common method includes the reaction of 2,2’-dithiosalicylic acid with a halogenating agent to form 2,2’-dithiobisbenzoyl halide. This intermediate is then reacted with other reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be selectively oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Reduction: Reduction reactions can modify the benzoisothiazole ring, leading to different derivatives.
Substitution: Various substitution reactions can occur on the benzoisothiazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used as an oxidizing agent for this compound.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Scientific Research Applications
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: This compound shares a similar benzoisothiazole core and has been studied for its multifunctional anti-Alzheimer’s properties.
Benzothieno-[3,2’-f][1,3]oxazepines: These compounds also contain a fused heterocyclic system and exhibit various biological activities.
Uniqueness
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid is unique due to its specific structure, which allows for a diverse range of chemical modifications and applications. Its ability to undergo selective oxidation and its potential therapeutic effects make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3S/c1-7(2)10(12(15)16)13-11(14)8-5-3-4-6-9(8)17-13/h3-7,10H,1-2H3,(H,15,16) |
InChI Key |
WWXBUKVYEVDASM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B8734393.png)









![(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B8734456.png)



